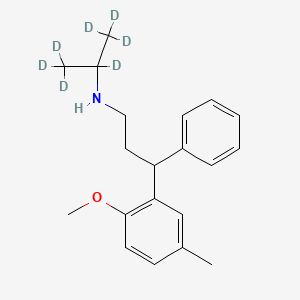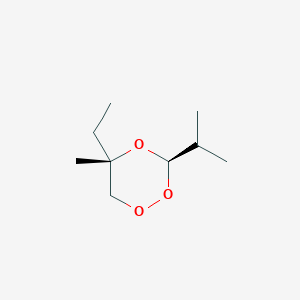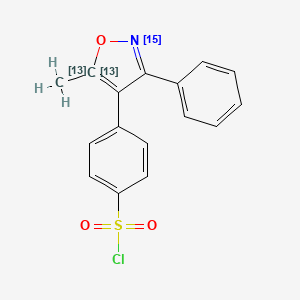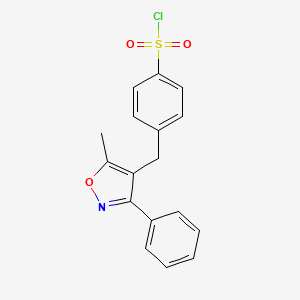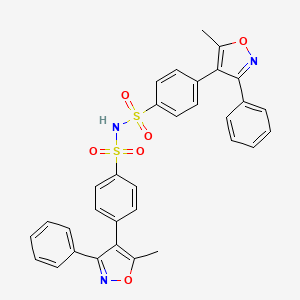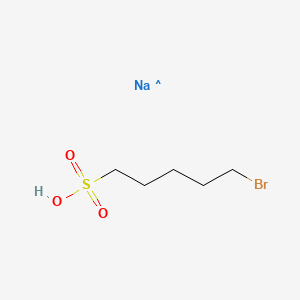
Persicoside
Übersicht
Beschreibung
Persicoside is a tyrosinase inhibitor that can be isolated from Prunus persica . It has tyrosinase inhibitory activity of 46% at 500 μM and can be used in whitening research .
Synthesis Analysis
A new phenylethanoid glycoside, persicoside, and three known phenylethanoid glycosides, acteoside, isoacteoside, and lavandulifolioside were isolated from the aerial parts of Veronica persica . The structure of the new compound was elucidated to be 3,4-dihydroxy-b-phenylethoxy-O-[b-D-glucopyranosyl-(1fi2)]-[b-D-glucopyranosyl-(1fi3)]-4-O-caffeoyl-b-D-glucopyranoside .
Molecular Structure Analysis
The molecular formula of Persicoside is C23H26O11 . The molecular weight is 478.4 g/mol . The IUPAC name is (2 S )-2- (3-hydroxy-4-methoxyphenyl)-7-methoxy-5- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one .
Chemical Reactions Analysis
Persicoside and acteoside have potent radical scavenging activity which is more than that of 3-tert-butly-4-hydroxy-anisole (BHA) and dl-a-tocopherol known as natural anti-oxidants .
Physical And Chemical Properties Analysis
The physical and chemical properties of Persicoside include a molecular weight of 478.4 g/mol, XLogP3-AA of 0.3, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 11, Rotatable Bond Count of 6, Exact Mass of 478.14751164 g/mol, Monoisotopic Mass of 478.14751164 g/mol, Topological Polar Surface Area of 164 Ų, Heavy Atom Count of 34, and Formal Charge of 0 .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Persicoside, identified as a phenylethanoid glycoside in Veronica persica, has demonstrated antioxidant activity . This activity was observed in a study where persicoside, along with other phenylethanoid glycosides, showed radical scavenging activity against the DPPH radical . This suggests its potential for combating oxidative stress-related conditions.
Wirkmechanismus
Target of Action
Persicoside is a phenylethanoid glycoside isolated from the aerial parts of Veronica persica . The primary target of Persicoside is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical . DPPH is a stable free radical that has been widely used to evaluate the free radical scavenging activities of various substances .
Mode of Action
Persicoside interacts with its target, the DPPH radical, through a radical scavenging activity . This means that Persicoside can donate an electron or a hydrogen atom to the DPPH radical, neutralizing it and preventing it from causing oxidative damage to cells .
Biochemical Pathways
antioxidant defense system of the body. By neutralizing DPPH radicals, Persicoside can potentially prevent oxidative stress, which is associated with various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Result of Action
The primary result of Persicoside’s action is the scavenging of DPPH radicals . This can lead to a reduction in oxidative stress within the body, potentially protecting cells from oxidative damage and contributing to the prevention of various diseases associated with oxidative stress .
Eigenschaften
IUPAC Name |
(2S)-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c1-30-11-6-16-19(13(26)8-15(32-16)10-3-4-14(31-2)12(25)5-10)17(7-11)33-23-22(29)21(28)20(27)18(9-24)34-23/h3-7,15,18,20-25,27-29H,8-9H2,1-2H3/t15-,18+,20+,21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYUUWHIEOUGKB-MBTNQKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111030 | |
| Record name | (2S)-5-(β-D-Glucopyranosyloxy)-2,3-dihydro-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Persicoside | |
CAS RN |
28978-03-2 | |
| Record name | (2S)-5-(β-D-Glucopyranosyloxy)-2,3-dihydro-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28978-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-5-(β-D-Glucopyranosyloxy)-2,3-dihydro-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801111030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structure of Persicoside and what is its reported biological activity?
A1: Persicoside is a newly discovered phenylethanoid glycoside, first isolated from the aerial parts of Veronica persica. [] Its structure was elucidated as 3,4-dihydroxy-beta-phenylethoxy-O-[beta-D-glucopyranosyl-(1-->2)]-[beta-D-glucopyranosyl-(1-->3)]-4-O-caffeoyl-beta-D-glucopyranoside. Research suggests that Persicoside exhibits radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. [] This finding suggests potential antioxidant properties.
Q2: How does Persicoside compare to other compounds found in Veronica persica?
A2: Besides Persicoside, Veronica persica contains other phenylethanoid glycosides like Acteoside, Isoacteoside, and Lavandulifolioside. [] Interestingly, Acteoside also demonstrated radical scavenging activity against DPPH radicals. [] This suggests that Veronica persica harbors various compounds with potential antioxidant properties. Further research is needed to compare the potency and mechanisms of action between Persicoside and these related compounds.
Q3: Has Persicoside been identified in other plant species, and if so, what is its significance?
A3: Yes, Persicoside has been found in sesame seeds, specifically exhibiting higher accumulation in seeds with high antioxidant activity. [] This finding, along with the identification of 310 other up-regulated phenolic compounds, including Tricin, 5,7,4′,5′-tetrahydro-3′,6-dimethoxyflavone, 8-methoxyapigenin, and 6,7,8-tetrahydroxy-5-methoxyflavone, suggests a potential role for Persicoside in contributing to the overall antioxidant capacity of sesame seeds. [] This discovery highlights the importance of Persicoside not only in Veronica persica but also in other plant species where it may play a significant role in their bioactive properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



